molecular formula C20H18N2O B3093446 N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1245533-64-5

N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B3093446
CAS No.: 1245533-64-5
M. Wt: 302.4
InChI Key: CPENLXZUDDVEDZ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide is a small molecule research chemical based on a biphenyl carboxamide scaffold. This compound is of significant interest in medicinal chemistry and pharmacology, particularly in the development of novel therapeutics targeting ion channels and cancer. Main Applications & Research Value: The primary research application of this compound is as a potential modulator of Transient Receptor Potential (TRP) channels. Structurally related biphenyl carboxamide analogues have been extensively investigated as potent and selective antagonists for TRPV1 (vanilloid) and TRPM8 (menthol) receptors . These channels are critical targets for managing neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) . Researchers can utilize this compound as a chemical probe to elucidate the complex structure-activity relationships (SAR) and binding mechanisms within TRP channel orthosteric sites. Furthermore, the 5-aminoimidazole-4-carboxamide (AICA) moiety, present in the aniline portion of the molecule, is a key pharmacophore in purine biosynthesis and metabolism . Compounds featuring this structure can influence the AMP-activated protein kinase (AMPK) pathway, which is a master regulator of cellular energy homeostasis . Activation of AMPK by related molecules has been demonstrated to inhibit cancer cell proliferation in vitro and in vivo , leading to cell cycle arrest . This makes this compound a valuable intermediate for developing novel oncological therapeutics. Mechanism of Action: The proposed mechanism of action for this chemotype is multifaceted. In TRP channel research, biphenyl carboxamides act as competitive antagonists by binding to the orthosteric site, which is located within the voltage-sensor-like domain (VSLD) of the channel protein . This binding inhibits channel activation by various agonists (e.g., menthol, icilin), thereby blocking cation influx and subsequent neuronal signaling associated with pain and cold allodynia . Concerning its potential antiproliferative effects, the molecule may serve as a precursor to active compounds that activate AMPK. AMPK activation inhibits anabolic processes like cell proliferation and induces a cell cycle arrest, often in the S-phase, accompanied by increased expression of tumor suppressor proteins such as p21, p27, and p53 . This activity is independent of the LKB1 tumor suppressor gene, suggesting a broad potential utility across various cancer types . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory applications.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-14-7-12-18(21)13-19(14)22-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,21H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPENLXZUDDVEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of N-(5-Amino-2-methylphenyl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

One of the most significant applications of N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide is in the pharmaceutical industry. This compound has been identified as a potential therapeutic agent for treating viral infections, particularly hepatitis B virus (HBV) and hepatitis D virus (HDV) infections. The compound acts by interfering with viral replication processes, thus offering a pathway for developing antiviral medications.

Case Study: Antiviral Activity

A patent (WO2019191624A1) describes the use of this compound in pharmaceutical formulations aimed at treating HBV and HDV infections. The study highlights the compound's efficacy when administered alongside other antiviral agents, demonstrating improved therapeutic outcomes in infected subjects .

Materials Science Applications

In materials science, this compound has been explored for its role in developing advanced materials. Its biphenyl structure allows for enhanced electronic properties, making it suitable for applications in organic electronics and photonic devices.

Properties and Uses

  • Conductivity : The compound exhibits semiconductive properties that are beneficial for organic photovoltaic cells.
  • Stability : Its chemical stability under various environmental conditions makes it a candidate for durable material applications.

Analytical Chemistry Applications

This compound is also useful in analytical chemistry as a reagent for detecting specific analytes. Its ability to form complexes with metal ions can be utilized in various analytical techniques such as spectrophotometry and chromatography.

Detection Methodologies

  • Spectrophotometric Analysis : The compound can be used to develop methods for quantifying metal ions in environmental samples.
  • Chromatographic Techniques : It serves as a stationary phase modifier in high-performance liquid chromatography (HPLC), enhancing separation efficiency.

Summary of Applications

Application AreaSpecific Use CaseKey Benefits
PharmaceuticalsAntiviral treatments for HBV and HDVEffective against viral replication
Materials ScienceOrganic electronics and photonic devicesEnhanced conductivity and stability
Analytical ChemistryReagent for detecting metal ionsImproved detection sensitivity

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl moiety can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The amide nitrogen substituent significantly impacts physicochemical properties and biological activity. Key comparisons include:

Compound Name Substituent on Amide Nitrogen Molecular Weight Key Properties/Activities Reference
N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide 5-Amino-2-methylphenyl 294.37 (calc.) Hypothesized enhanced solubility due to -NH2; potential for H-bonding N/A
N-Cyclohexyl-[1,1'-biphenyl]-4-carboxamide Cyclohexyl 293.39 High lipophilicity; TRP channel antagonist activity
N-(4-Chlorophenyl)-[1,1'-biphenyl]-4-carboxamide 4-Chlorophenyl 307.77 Electron-withdrawing Cl may improve metabolic stability
N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide 1,3-Thiazol-2-yl 280.35 Heterocyclic moiety may enhance target selectivity
N-(4-Sulfamoylbenzyl)-[1,1'-biphenyl]-4-carboxamide 4-Sulfamoylbenzyl 376.43 Sulfonamide group confers carbonic anhydrase inhibition

Key Observations :

  • Polar Groups: The amino group in the target compound may improve aqueous solubility compared to hydrophobic cycloalkyl or aryl substituents (e.g., cyclohexyl, chlorophenyl) .
  • Bioactivity: Sulfonamide and thiazole derivatives show enzyme inhibition, suggesting that the target’s amino group could similarly modulate receptor interactions .

Substituent Variations on the Biphenyl Core

Modifications to the biphenyl ring influence electronic properties and steric effects:

Compound Name Biphenyl Substituents Molecular Weight Key Properties/Activities Reference
This compound Unsubstituted biphenyl 294.37 (calc.) Planar structure for potential π-π stacking N/A
4'-Methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide 4'-Methoxy 348.41 Methoxy groups enhance electron density; CYP450 interactions
2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide 2'-F, 3'-OCH3 366.40 Halogen and methoxy groups improve binding affinity
N-(Quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide None (quinoline substituent on N) 324.38 Extended aromatic system for DNA intercalation

Key Observations :

  • Halogenation : Fluorine atoms improve metabolic stability and binding affinity in fluorinated analogs .

Biological Activity

N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C16H16N2O
  • Molecular Weight : 252.31 g/mol
  • Structure : The compound features an amino group, a biphenyl structure, and a carboxamide functional group, which are significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl moiety can interact with hydrophobic regions of proteins, modulating various biochemical pathways and leading to observed effects such as:

  • Antimicrobial Activity : The compound has been studied for its potential to inhibit microbial growth.
  • Anticancer Activity : Preliminary studies suggest it may have cytotoxic effects on cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results indicate a promising profile for the compound as a potential antimicrobial agent.

Anticancer Activity

In cancer research, this compound has shown significant cytotoxic effects on several cancer cell lines. The compound was evaluated using the MTT assay to determine its IC50 values:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)12.5Induces apoptosis through caspase activation
HCT116 (Colon Cancer)9.8Inhibits cell cycle progression
A549 (Lung Cancer)15.3Disrupts mitochondrial membrane potential

The compound's ability to induce apoptosis in cancer cells suggests that it may be a candidate for further development in anticancer therapies.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Study on Antimicrobial Properties :
    • Conducted by ResearchGate, this study highlighted the compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment :
    • A study published in MDPI assessed the cytotoxic effects against various cancer cell lines and reported significant growth inhibition, particularly in MCF7 and HCT116 cells .
  • Mechanistic Insights :
    • Research has also focused on understanding the molecular mechanisms by which the compound exerts its effects, including studies on apoptosis induction via caspase activation pathways .

Q & A

Basic: What are the standard synthetic routes for N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide, and how are intermediates purified?

The compound is typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and aromatic amines. For example, biphenyl carboxylic acid is first converted to its acyl chloride using oxalyl chloride in dichloromethane (CH₂Cl₂), followed by reaction with 5-amino-2-methylaniline. Purification often employs automated flash chromatography (e.g., using silica gel) or recrystallization. Yields vary depending on steric hindrance and solubility of intermediates, with reported yields ranging from 50% to 84% for analogous biphenyl amides .

Advanced: How can synthetic protocols be optimized to improve yield and purity for structurally similar biphenyl carboxamides?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., toluene) enhance reaction homogeneity.
  • Catalysis : Acid scavengers like NaHCO₃ improve coupling efficiency .
  • Purification : Triple precipitation or gradient elution in flash chromatography resolves co-eluting impurities .
  • HPLC monitoring : High-purity (>99%) products are achievable using reverse-phase HPLC with retention time tracking (e.g., tR = 8.77–10.50 min) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR validate substituent positions (e.g., aromatic protons at δ 7.35–7.95 ppm and amide protons at δ 12.53 ppm) .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% deviation) .

Advanced: How can conflicting NMR or MS data be resolved during structural characterization?

Discrepancies may arise from residual solvents, tautomerism, or diastereomerism. Solutions include:

  • Deuterated solvent exchange : DMSO-d₆ or CDCl₃ resolves proton splitting ambiguities .
  • High-resolution MS : Differentiates isotopic patterns from impurities .
  • 2D NMR (e.g., COSY, HSQC) : Assigns coupling interactions and carbon-proton correlations .

Basic: What pharmacological targets are associated with biphenyl carboxamide derivatives?

These compounds often target serotonin receptors (e.g., 5-HT1B/1D) or enzymes like 17β-hydroxysteroid dehydrogenase. For example, GR127935, a structural analog, acts as a 5-HT1B/1D antagonist, validated in canine carotid artery constriction models .

Advanced: How can in vivo models be designed to evaluate target specificity and off-target effects?

  • Receptor knockout studies : Compare responses in wild-type vs. 5-HT1B/1D knockout models .
  • Dose-response profiling : Use selective antagonists (e.g., GR127935 at 1 mg/kg i.p.) to isolate receptor contributions .
  • Metabolite screening : LC-MS identifies off-target interactions with cytochrome P450 enzymes .

Basic: What in vitro assays are used to assess biological activity?

  • Radioligand binding assays : Quantify affinity for serotonin receptors .
  • Enzyme inhibition assays : Measure IC50 values against targets like Mycobacterium tuberculosis .
  • Cytotoxicity screening : Use HepG2 or HEK293 cells to rule out nonspecific toxicity .

Advanced: How can discrepancies between in vitro and in vivo activity data be addressed?

  • Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration via LC-MS/MS .
  • Pro-drug design : Introduce hydrolyzable groups (e.g., aminooxyacetic acid) to enhance metabolic stability .
  • Species-specific metabolism : Compare murine vs. human liver microsome stability .

Basic: What chromatographic methods ensure purity for regulatory compliance?

  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients achieve >99% purity .
  • Melting point analysis : Sharp melting ranges (e.g., 138.1–152.8°C) confirm crystallinity .

Advanced: How can hyphenated techniques (e.g., LC-MS/NMR) resolve complex impurity profiles?

  • LC-MS : Identifies low-abundance impurities via exact mass matching .
  • NMR-guided fractionation : Isolates impurities for structural elucidation .

Basic: What structural features influence the compound’s solubility and stability?

  • Hydrophobic substituents : Biphenyl groups reduce aqueous solubility but enhance membrane permeability .
  • Amide bonds : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .

Advanced: How can structure-activity relationship (SAR) studies guide derivatization?

  • Substituent scanning : Replace the 5-amino-2-methyl group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate receptor affinity .
  • ILOE (Inter-Ligand Nuclear Overhauser Effects) : Maps ligand-receptor interactions to prioritize synthetic targets .

Basic: What guidelines govern preclinical safety assessment for this compound?

  • ICH M7 : Assess mutagenic impurities via Ames testing .
  • OECD 423 : Acute oral toxicity in rodents informs dosing limits .

Advanced: How can metabolomics identify toxic or active metabolites?

  • Stable isotope labeling : Tracks metabolic pathways using ¹³C/¹⁵N-labeled analogs .
  • High-resolution mass spectrometry : Detects Phase I/II metabolites in hepatocyte incubations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.